N1-(2-chlorobenzyl)-N2-(3,3-diphenylpropyl)oxalamide
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Overview
Description
N1-(2-chlorobenzyl)-N2-(3,3-diphenylpropyl)oxalamide is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a chlorobenzyl group and a diphenylpropyl group attached to an oxalamide backbone
Preparation Methods
The synthesis of N1-(2-chlorobenzyl)-N2-(3,3-diphenylpropyl)oxalamide typically involves multiple steps, starting with the preparation of the chlorobenzyl and diphenylpropyl precursors. These precursors are then reacted with oxalyl chloride to form the oxalamide linkage. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
N1-(2-chlorobenzyl)-N2-(3,3-diphenylpropyl)oxalamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The chlorobenzyl group in the compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like hydroxide or amine groups.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, acetone), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes.
Scientific Research Applications
N1-(2-chlorobenzyl)-N2-(3,3-diphenylpropyl)oxalamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, leveraging its unique chemical structure.
Industry: It finds applications in the development of new materials and chemical processes, particularly in the pharmaceutical and agrochemical industries.
Mechanism of Action
The mechanism of action of N1-(2-chlorobenzyl)-N2-(3,3-diphenylpropyl)oxalamide involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
N1-(2-chlorobenzyl)-N2-(3,3-diphenylpropyl)oxalamide can be compared with other similar compounds, such as:
- N-(3-chloro-2-methylphenyl)-N’-(3,3-diphenylpropyl)urea
- N-(3,3-diphenylpropyl)-2-methylcyclopropanecarboxamide
- N-(3,3-diphenylpropyl)-1-(4-methoxybenzyl)-4-piperidinecarboxamide
These compounds share structural similarities but differ in specific functional groups and overall molecular architecture. The uniqueness of this compound lies in its specific combination of chlorobenzyl and diphenylpropyl groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N'-[(2-chlorophenyl)methyl]-N-(3,3-diphenylpropyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23ClN2O2/c25-22-14-8-7-13-20(22)17-27-24(29)23(28)26-16-15-21(18-9-3-1-4-10-18)19-11-5-2-6-12-19/h1-14,21H,15-17H2,(H,26,28)(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFBQCGMULWXIBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCNC(=O)C(=O)NCC2=CC=CC=C2Cl)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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